(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(3-methoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group and a methoxybenzoyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(3-methoxybenzoyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is attached through an acylation reaction using methoxybenzoic acid or its derivatives.
Industrial Production Methods
In industrial settings, the production of 4-Benzyl-1-(3-methoxybenzoyl)piperidine may involve large-scale catalytic hydrogenation and acylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalysts and reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(3-methoxybenzoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methoxybenzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-Benzyl-1-(3-methoxybenzoyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(3-methoxybenzoyl)piperidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzyl group but lacks the methoxybenzoyl group.
1-Benzyl-4-piperidone: Contains a similar piperidine ring but with different substituents.
Uniqueness
4-Benzyl-1-(3-methoxybenzoyl)piperidine is unique due to the presence of both benzyl and methoxybenzoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23NO2/c1-23-19-9-5-8-18(15-19)20(22)21-12-10-17(11-13-21)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3 |
InChI Key |
UXKNGOFKDXDQPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.